molecular formula C14H10Cl2N2O3 B5865270 2-chloro-N-(3-chloro-4-methylphenyl)-5-nitrobenzamide

2-chloro-N-(3-chloro-4-methylphenyl)-5-nitrobenzamide

Cat. No.: B5865270
M. Wt: 325.1 g/mol
InChI Key: XBJYRCAFIALUHQ-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-N-(3-chloro-4-methylphenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-2-3-9(6-13(8)16)17-14(19)11-7-10(18(20)21)4-5-12(11)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJYRCAFIALUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)-5-nitrobenzamide typically involves the reaction of 3-chloro-4-methylaniline with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

2-chloro-N-(3-chloro-4-methylphenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-chloro-N-(3-chloro-4-methylphenyl)-5-nitrobenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding due to its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-methylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

2-chloro-N-(3-chloro-4-methylphenyl)-5-nitrobenzamide can be compared with other similar compounds, such as:

  • 2-chloro-N-(2-chloro-6-methylphenyl)-4-nitrobenzamide
  • 4-chloro-N-(2-chloro-6-methylphenyl)-3-nitrobenzamide
  • 2-chloro-N-(4-methylphenyl)-4-nitrobenzamide
  • 2-chloro-N-(2-methylphenyl)-4-nitrobenzamide

These compounds share similar structural features but differ in the position of the chloro and methyl groups, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.

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